

# An In-depth Technical Guide to the Physical Properties of 3-Bromobiphenyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Bromobiphenyl**. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, synthesis, and analysis. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of relevant workflows.

# **Core Physical and Chemical Properties**

**3-Bromobiphenyl** is an aromatic hydrocarbon that presents as a clear yellow viscous liquid or a light yellow to gray-beige powder at room temperature.[1][2] It is an important intermediate in organic synthesis, particularly in the pharmaceutical and liquid crystal industries.[1]

## **Quantitative Data Summary**

The physical properties of **3-Bromobiphenyl** have been determined by various methods, leading to a range of reported values. The following tables summarize the key quantitative data available for this compound.



Property	Value	Reference(s)
Molecular Formula	C12H9Br	[1]
Molecular Weight	233.10 g/mol	[3]
Appearance	Clear yellow viscous liquid / Light yellow to gray-beige powder	[1][2]
Melting Point	9°C to 94°C (range across sources)	[1][4][5][6]
Boiling Point	300 °C at 760 mmHg	[1][4][5]
103-104 °C at 0.2 mmHg	[7][8][9]	
Density	1.398 g/mL at 25 °C	[1][5][7]
Refractive Index	1.637-1.641 at 20 °C	[1][5][6]
Flash Point	110 °C to 113 °C (closed cup)	[1][5][7][10]
Vapor Pressure	0.00205 mmHg at 25°C	[6]

Solubility Profile	Solubility	Reference(s)
Water	Insoluble	[1][4]
Chloroform	Soluble	[1]
DMSO	Slightly soluble	[1]
Organic Solvents	Soluble	[11]

# **Experimental Protocols**

The following sections detail the standard methodologies for determining the key physical and spectral properties of organic compounds like **3-Bromobiphenyl**.

# **Melting Point Determination (Capillary Method)**



The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus like a Mel-Temp or a Thiele tube.[4]

### Procedure:

- Sample Preparation: A small amount of finely powdered **3-Bromobiphenyl** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][7]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4] This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[4]
- Heating: The sample is heated rapidly at first to determine an approximate melting range.
   The determination is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[4]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7] For a pure compound, this range is typically narrow (0.5-1.0 °C).

# **Boiling Point Determination (Micro Scale)**

For small quantities of liquid, a micro boiling point determination is a suitable method.[12][13]

### Procedure:

- Sample Preparation: A small amount of liquid **3-Bromobiphenyl** (approximately 0.2 mL) is placed in a small test tube or a fusion tube.[13][14] A capillary tube, sealed at one end, is inverted and placed into the liquid.[14]
- Heating: The assembly is heated gently in a melting point apparatus or a Thiele tube.[15]
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.[13][15] The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[15]



## **Density Determination (Pycnometer Method)**

The density of liquid **3-Bromobiphenyl** can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[2]

#### Procedure:

- Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured.
   [2]
- Mass of Pycnometer with Sample: The pycnometer is filled with 3-Bromobiphenyl, ensuring
  no air bubbles are present. The mass of the filled pycnometer is then measured.[2]
- Calculation: The mass of the **3-Bromobiphenyl** is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.[2]

## **Solubility Determination**

A qualitative assessment of solubility in various solvents is crucial for purification and reaction setup.[1][16]

### Procedure:

- Sample and Solvent: A small, measured amount of 3-Bromobiphenyl (e.g., 25 mg) is placed in a test tube.[17]
- Addition of Solvent: A small volume (e.g., 0.75 mL) of the solvent (e.g., water, ethanol, chloroform) is added in portions.[17]
- Observation: After each addition, the mixture is vigorously shaken.[1][10] The compound is
  classified as soluble, partially soluble, or insoluble based on visual inspection. For
  quantitative solubility, the process is continued until the solute completely dissolves, and the
  amount of solvent required is recorded.[10]

# Spectroscopic Analysis Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the molecular structure of **3-Bromobiphenyl**.[18][19]

### Procedure:

- Sample Preparation: A small amount of **3-Bromobiphenyl** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.[20] Tetramethylsilane (TMS) is typically added as an internal standard.[19]
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.[21] For ¹³C NMR, the instrument is tuned to the carbon-13 frequency.[22]
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The
  resulting spectrum shows chemical shifts, signal integrations, and coupling patterns that are
  used to elucidate the structure.[21]

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[23]

### Procedure:

- Sample Preparation (Liquid): For liquid **3-Bromobiphenyl**, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.[24]
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.[23]
- Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[23]

## Mass Spectrometry (MS)



Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **3-Bromobiphenyl**.[6][25]

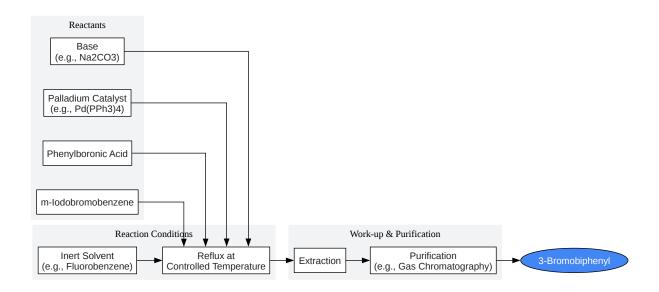
### Procedure:

- Sample Introduction and Ionization: A small sample of **3-Bromobiphenyl** is introduced into the mass spectrometer, where it is vaporized and ionized, typically by an electron impact (EI) source. This process forms a molecular ion and various fragment ions.[25][26][27]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)
   ratio by a mass analyzer (e.g., a magnetic sector or quadrupole).[3][25]
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.[3][25] The peak with the highest m/z value usually corresponds to the molecular ion.[25]

## **Workflows and Applications**

The following diagrams illustrate key experimental and synthetic workflows involving **3-Bromobiphenyl**.

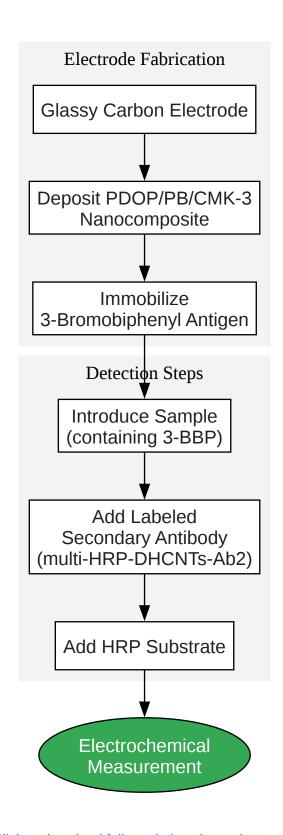




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Caption: Synthesis of **3-Bromobiphenyl** via Suzuki Coupling.[28]





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